An In-depth Technical Guide to Tribromo-8,16-Pyranthrenedione: Chemical Properties, Synthesis, and Potential Biological Activity
An In-depth Technical Guide to Tribromo-8,16-Pyranthrenedione: Chemical Properties, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribromo-8,16-pyranthrenedione is a halogenated derivative of 8,16-pyranthrenedione, a large polycyclic aromatic hydrocarbon. While specific experimental data for the tribrominated variant is limited in publicly accessible literature, this guide synthesizes available information on the parent compound and related halogenated aromatic compounds to provide a comprehensive overview of its chemical structure, IUPAC nomenclature, a plausible synthetic approach, and a hypothesized mechanism of its potential biological activity. This document is intended to serve as a foundational resource for researchers interested in the further investigation of this class of compounds for potential applications in materials science and drug discovery.
Chemical Structure and IUPAC Name
The precise isomeric structure of tribromo-8,16-pyranthrenedione can vary depending on the positions of the three bromine atoms on the pyranthrene skeleton. One specific isomer identified in chemical databases is 1,2,3-tribromopyranthrene-8,16-dione [1].
Chemical Structure of 8,16-Pyranthrenedione (Parent Compound):
Figure 1: The chemical structure of the parent compound, 8,16-pyranthrenedione (also known as pyranthrone).
In the case of 1,2,3-tribromopyranthrene-8,16-dione, three hydrogen atoms on one of the terminal aromatic rings are substituted with bromine atoms.
IUPAC Name: 1,2,3-tribromopyranthrene-8,16-dione[1]
Physicochemical and Predicted Data
Due to the scarcity of specific experimental data for tribromo-8,16-pyranthrenedione, the following table includes information for the parent compound, 8,16-pyranthrenedione, and predicted data for the tribrominated derivative.
| Property | Value (8,16-Pyranthrenedione) | Predicted Value (1,2,3-tribromopyranthrene-8,16-dione) | Reference |
| Molecular Formula | C₃₀H₁₄O₂ | C₃₀H₁₁Br₃O₂ | [2] |
| Molecular Weight | 406.4 g/mol | 643.1 g/mol | [2] |
| Appearance | Yellow-brown powder | Not specified | [3] |
| Solubility | Insoluble in water, slightly soluble in ethanol, soluble in tetrahydronaphthalene and xylene. | Not specified | [3] |
| XlogP | 7.3 | 9.4 | [1][2] |
| Monoisotopic Mass | 406.0994 g/mol | 639.8309 g/mol | [1][2] |
| Predicted Collision Cross Section ([M+H]⁺) | Not applicable | 188.8 Ų | [1] |
Experimental Protocols
Plausible Synthesis of Tribromo-8,16-Pyranthrenedione
Objective: To synthesize tribromo-8,16-pyranthrenedione via electrophilic bromination of 8,16-pyranthrenedione.
Materials:
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8,16-Pyranthrenedione (Pyranthrone)
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A suitable non-reactive solvent (e.g., nitrobenzene, tetrachloroethane)
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Bromine (Br₂)
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Chlorine gas (Cl₂)
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A high-pressure reaction vessel
Procedure:
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Dissolution/Suspension: Dissolve or suspend a known quantity of 8,16-pyranthrenedione in a suitable, substantially non-reactive solvent within a high-pressure reaction vessel.
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Addition of Bromine: Add a stoichiometrically controlled amount of bromine to the reaction mixture. For the synthesis of the tribromo- derivative, approximately three molar equivalents of bromine would be required.
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Pressurization and Chlorination: Seal the reaction vessel and introduce an atmosphere containing chlorine gas under elevated pressure. The chlorine gas serves to oxidize the hydrobromic acid byproduct back to bromine, allowing for more efficient use of the brominating agent[1].
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Reaction Conditions: Heat the reaction mixture to an appropriate temperature and maintain for a sufficient duration to achieve the desired degree of bromination. The exact temperature and time will need to be optimized.
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Work-up and Isolation: After the reaction is complete, cool the vessel and carefully vent the excess chlorine gas. The solvent can be removed by distillation or other suitable means. The crude product can then be purified by techniques such as recrystallization or column chromatography to isolate the desired tribromo-8,16-pyranthrenedione isomer.
Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, temperature, pressure, and reaction time, to achieve a good yield and purity of the target compound.
Potential Biological Activity and Mechanism of Action
While no specific studies on the biological activity of tribromo-8,16-pyranthrenedione were identified, the broader class of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are known to exhibit cytotoxicity[4][5][6][7]. The following section outlines a hypothesized mechanism of action based on the known effects of related compounds.
Halogenated PAHs can induce cellular toxicity through a variety of mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of inflammatory and apoptotic pathways[6][7].
Hypothesized Signaling Pathway for Cytotoxicity
The following diagram illustrates a potential signaling pathway for the cytotoxic effects of tribromo-8,16-pyranthrenedione, extrapolated from the known mechanisms of other PAHs.
Caption: Hypothesized signaling pathway for the cytotoxicity of tribromo-8,16-pyranthrenedione.
Experimental Workflow for Evaluating Cytotoxicity
To validate the hypothesized mechanism of action, a series of in vitro experiments would be necessary. The following diagram outlines a potential experimental workflow.
Caption: Experimental workflow for investigating the cytotoxicity of tribromo-8,16-pyranthrenedione.
Conclusion and Future Directions
Tribromo-8,16-pyranthrenedione represents an understudied derivative of the well-known pyranthrone dye. Based on the chemistry of its parent compound and the biological activities of related halogenated polycyclic aromatic hydrocarbons, it is plausible that this compound could be synthesized through electrophilic bromination and may exhibit cytotoxic properties. Future research should focus on the definitive synthesis and characterization of specific isomers of tribromo-8,16-pyranthrenedione, followed by a systematic evaluation of their biological activities. Such studies would be invaluable in determining the potential of this and related compounds in the development of novel therapeutic agents or functional materials.
References
- 1. US2013790A - Bromination of pyranthrone - Google Patents [patents.google.com]
- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of polycyclic aromatic hydrocarbons involves NOX2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and inflammatory effects in human bronchial epithelial cells induced by polycyclic aromatic hydrocarbons mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
